4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid typically involves the reaction of carbazole derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of brominated carbazole and subsequent reactions with benzoic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The benzoic acid side arms can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid arms .
Scientific Research Applications
4,4’,4’‘,4’‘’-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid involves its ability to form stable complexes with metal ions, which is crucial for its role in MOFs. The molecular targets include metal ions like iron and chromium, and the pathways involve coordination chemistry and ligand exchange reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’- (9H-Carbazole-3,6-diyl)dibenzonic acid: Similar structure but with fewer benzoic acid arms.
1,3,6,8-Tetrabromo-9H-carbazole: A brominated derivative used in different synthetic applications.
3,6-Di-tert-butyl-9-carbazolyl derivatives: Used in organic electronics and photonics.
Uniqueness
4,4’,4’‘,4’‘’-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid is unique due to its star-shaped structure, which provides multiple coordination sites for metal ions, making it highly effective in forming stable MOFs with high gas adsorption capacities .
Properties
IUPAC Name |
4-[1,6,8-tris(4-carboxyphenyl)-9H-carbazol-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25NO8/c42-37(43)25-9-1-21(2-10-25)29-17-31(23-5-13-27(14-6-23)39(46)47)35-33(19-29)34-20-30(22-3-11-26(12-4-22)38(44)45)18-32(36(34)41-35)24-7-15-28(16-8-24)40(48)49/h1-20,41H,(H,42,43)(H,44,45)(H,46,47)(H,48,49) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMTXMIHOCMFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C(=C2)C4=CC=C(C=C4)C(=O)O)NC5=C3C=C(C=C5C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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